molecular formula C9H12N4O4S B5746243 1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione

1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5746243
M. Wt: 272.28 g/mol
InChI Key: LITVSIIZRQQKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as theophylline, is a xanthine derivative and a well-known bronchodilator used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a methylxanthine compound that acts as a non-selective phosphodiesterase inhibitor, adenosine receptor antagonist, and smooth muscle relaxant. Theophylline has been used for over 80 years and has been studied extensively due to its unique pharmacological effects.

Mechanism of Action

Theophylline acts as a non-selective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and bronchodilation. It also acts as an adenosine receptor antagonist, which further enhances its bronchodilatory effects.
Biochemical and Physiological Effects:
Theophylline has several biochemical and physiological effects, including increased heart rate, increased diuresis, and increased gastric acid secretion. It can also cause central nervous system stimulation, leading to insomnia, anxiety, and tremors. Theophylline has been shown to have anti-inflammatory effects by inhibiting the release of inflammatory cytokines and reducing the activity of inflammatory cells.

Advantages and Limitations for Lab Experiments

Theophylline has several advantages for lab experiments, including its ability to induce bronchodilation in animal models of asthma and 1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione. It is also relatively inexpensive and widely available. However, theophylline has several limitations, including its narrow therapeutic index, which can lead to toxicity at higher doses. It is also metabolized by cytochrome P450 enzymes, which can lead to drug interactions with other medications.

Future Directions

Future research on theophylline could focus on its potential as a treatment for other respiratory diseases, such as cystic fibrosis and pulmonary fibrosis. It could also be studied for its potential as an anti-inflammatory agent in other disease states, such as rheumatoid arthritis and multiple sclerosis. Additionally, future research could focus on developing new formulations of theophylline that improve its bioavailability and reduce its potential for toxicity.

Synthesis Methods

Theophylline can be synthesized by several methods, including the condensation of urea with methyl acetoacetate, followed by the reaction with ethyl formate and ammonia. Another method involves the reaction of 1,3-dimethyluric acid with methylsulfonyl chloride in the presence of a base. Theophylline can also be synthesized from caffeine by demethylation using sodium hydroxide.

Scientific Research Applications

Theophylline has been extensively studied for its therapeutic potential in the treatment of various respiratory diseases, including asthma, 1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione, and bronchitis. It has been shown to improve lung function, reduce inflammation, and enhance mucociliary clearance. Theophylline has also been studied for its potential as a treatment for apnea of prematurity, a condition that affects premature infants.

properties

IUPAC Name

1,3,7-trimethyl-8-methylsulfonylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4S/c1-11-5-6(10-8(11)18(4,16)17)12(2)9(15)13(3)7(5)14/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITVSIIZRQQKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1S(=O)(=O)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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